molecular formula C13H13NO2S B5715861 ethyl (8-quinolinylthio)acetate

ethyl (8-quinolinylthio)acetate

Cat. No.: B5715861
M. Wt: 247.31 g/mol
InChI Key: KUZAWDRHHATKNE-UHFFFAOYSA-N
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Description

Ethyl (8-quinolinylthio)acetate is a sulfur-containing quinoline derivative with the molecular formula C₁₃H₁₃NO₂S. It features a quinoline ring linked to an ethyl ester group via a sulfur atom at the 8-position. This compound is synthesized through the reaction of 5-aryl-1,3,4-oxadiazole-2-thiol with quinolin-8-yl chloroacetate in the presence of anhydrous K₂CO₃ under reflux in acetone . The sulfur linkage distinguishes it from oxygen-based analogs and influences its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-quinolin-8-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZAWDRHHATKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (8-quinolinylthio)acetate typically involves the reaction of 8-mercaptoquinoline with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8-quinolinylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: 8-quinolinylthioacetic acid.

Scientific Research Applications

Ethyl (8-quinolinylthio)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting microbial infections and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (8-quinolinylthio)acetate largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline ring system is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thioether group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Ethyl (Quinolin-8-yloxy)acetate (Oxygen Analog)

  • Structure: The oxygen analog replaces the sulfur atom with an oxygen linker, yielding C₁₃H₁₃NO₃.
  • Synthesis: Prepared via reaction of chloroethyl acetate with 8-hydroxyquinoline under conventional, microwave, or ultrasound conditions .
  • Physicochemical Properties: Crystallographic studies reveal a dihedral angle of 7.94° between the ester and quinoline groups, contributing to a planar structure . Forms hydrogen bonds with water molecules (O–H⋯O/N), enhancing solubility in polar solvents .

Methyl 2-(6-Bromo-8-Fluoro-3-Quinolyl)acetate

  • Structure: C₁₂H₉BrFNO₂, featuring bromine and fluorine substituents at the 6- and 8-positions of the quinoline ring .
  • Higher molecular weight (298.11 g/mol) compared to the parent compound (263.3 g/mol) may affect bioavailability.

Ethyl (2-Methyl-8-Aminoquinolin-6-yloxy)acetate

  • Structure: C₁₄H₁₆N₂O₃, with methyl and amino groups at the 2- and 8-positions, respectively .
  • Methyl substitution may sterically hinder interactions with biological targets.

DT97: A Bioactive Derivative

  • Structure: Contains the (8-quinolinylthio) moiety as part of a larger scaffold (N-[4-hydroxy-3-(8-quinolinylthio)-phenyl]acetamide) .
  • Biological Activity: Exhibits potent anti-myeloma activity by inhibiting the PI3K/AKT/mTOR pathway and reducing PIP₃ production .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Linker Atom Key Substituents Synthesis Method Biological Activity
Ethyl (8-quinolinylthio)acetate C₁₃H₁₃NO₂S 263.3 S None Reaction of oxadiazole-thiol with chloroacetate Anti-myeloma (PI3K pathway)
Ethyl (quinolin-8-yloxy)acetate C₁₃H₁₃NO₃ 247.3 O None Microwave/ultrasound-assisted synthesis Not reported
Methyl 2-(6-Bromo-8-Fluoro-3-quinolyl)acetate C₁₂H₉BrFNO₂ 298.1 6-Br, 8-F Not detailed Not reported
DT97 C₁₉H₁₇N₃O₂S 351.4 S 8-S-quinoline, 4-OH High-throughput screening PI3K/AKT/mTOR inhibition

Key Findings and Implications

  • Sulfur vs. Oxygen Linkers: The sulfur atom in this compound likely enhances lipophilicity and metabolic stability compared to oxygen analogs, which may explain its superior bioactivity in DT97 .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, F) and polar substituents (e.g., NH₂) alter electronic properties and solubility, impacting drug-likeness.

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